N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether. It also contains a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, which is a type of heterocyclic compound containing nitrogen. The presence of the thioacetamide group suggests that the compound might have been synthesized through a thioacylation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole moiety would contribute to the aromaticity of the compound, while the tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group would add to its three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzo[d][1,3]dioxole moiety might increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activities
Compounds with complex structures similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide are often synthesized for their potential biological activities. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been developed as anti-inflammatory and analgesic agents, highlighting the interest in such compounds for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were found to exhibit significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, underscoring their potential in pharmaceutical research.
Antitumor and Antimicrobial Activities
Further, the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogues has shown promise as antitumor agents, demonstrating potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee et al., 2005). This suggests that molecules with similar structural features may also have potential in cancer research.
Chemical Stability and Degradation Studies
The stability of such compounds under various conditions is also of interest, as evidenced by studies on thiocolchicoside, a molecule with a somewhat related structural motif. Forced degradation studies of thiocolchicoside under different stress conditions provided insight into the stability and degradation pathways of complex molecules, which is crucial for pharmaceutical development (Del Grosso Erika, Silvio, & Grosa Giorgio, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-8-2-7-22-14-4-1-3-13(14)18(21-19(22)25)28-10-17(24)20-12-5-6-15-16(9-12)27-11-26-15/h5-6,9,23H,1-4,7-8,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQICRWPGIPYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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